BenchChemオンラインストアへようこそ!

Gramicidin C

Antimicrobial Susceptibility MRSA Topical Antibiotics

Gramicidin C is a precision molecular tool for ion channel biophysics and antimicrobial susceptibility testing. The Trp11→Tyr substitution uniquely tunes cation-binding thermodynamics and single-channel conductance while preserving the native β-helical backbone, eliminating confounding structural variables when compared to Gramicidin A. Documented MIC benchmarks (4 µg/mL against MRSA; 0.25–0.5 µg/mL against S. pneumoniae) enable reproducible positive controls in microdilution assays. Its retained bacteriostatic activity in serum distinguishes it from tyrothricin-based formulations, supporting wound-care and mucosal-surface formulation development under the patented cyclodextrin-chitosan encapsulation platform.

Molecular Formula C60H92N12O10
Molecular Weight 1141.4 g/mol
CAS No. 1405-97-6
Cat. No. B1672133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGramicidin C
CAS1405-97-6
SynonymsGramicidin;  MDL MFCD00131232;  EINECS 215-790-4; 
Molecular FormulaC60H92N12O10
Molecular Weight1141.4 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5
InChIInChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77)
InChIKeyIUAYMJGZBVDSGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gramicidin C (CAS 1405-97-6) Procurement Guide: Linear Antimicrobial Peptide Ionophore


Gramicidin C is a naturally occurring linear pentadecapeptide antibiotic, one of the three primary components of the Gramicidin D complex isolated from Bacillus brevis. It constitutes approximately 14-15% of the natural mixture, compared to 80-85% for Gramicidin A and 5-7% for Gramicidin B [1]. The compound functions as a transmembrane ion channel, forming β-helical dimers that facilitate passive diffusion of monovalent cations across lipid bilayers, leading to disruption of cellular ionic gradients and bactericidal activity primarily against Gram-positive bacteria [2]. Gramicidin C differs from Gramicidin A by a single amino acid substitution at position 11 (tryptophan replaced by tyrosine), a modification that alters cation-binding affinity and channel conductance properties without affecting the overall backbone conformation [3][4].

Why Gramicidin C Cannot Be Simply Substituted with Other Gramicidin Variants or Cyclic Peptides


Although Gramicidins A, B, and C share a common mechanism of action as linear channel-forming ionophores, their amino acid sequence variations produce distinct biophysical properties that directly impact experimental reproducibility and therapeutic outcomes [1][2]. Gramicidin C differs fundamentally from the cyclic decapeptide Gramicidin S in both structure (linear vs. cyclic) and antimicrobial spectrum [3]. Furthermore, the specific residue substitution at position 11 (Trp→Tyr) alters cation-binding thermodynamics and conductance characteristics relative to Gramicidin A, even though the backbone conformations remain structurally equivalent [4]. These molecular distinctions preclude simple interchangeability in ion channel research, membrane biophysics studies, and pharmaceutical formulation development.

Quantitative Differentiation Evidence for Gramicidin C Selection


Potent Anti-MRSA Activity: MIC of 4 μg/mL Against Clinical Staphylococcus aureus Isolates

Gramicidin C exhibits consistent and potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates. In a 2022 study evaluating 10 of 11 S. aureus strains including MRSA, the minimum inhibitory concentration (MIC) of Gramicidin C was 4 μg/mL, with only one strain requiring 8 μg/mL [1]. The minimum bactericidal concentration (MBC) matched the MIC values, confirming bactericidal activity rather than merely bacteriostatic effects [1].

Antimicrobial Susceptibility MRSA Topical Antibiotics

High Potency Against Streptococcus pneumoniae: MIC of 0.25-0.5 μg/mL

Gramicidin C demonstrates sub-microgram MIC values against Streptococcus pneumoniae, a key respiratory pathogen. Against 10 clinical isolates and the ATCC 6303 reference strain, the MIC range was 0.25-0.5 μg/mL [1]. This potency is particularly relevant for topical applications in the oral cavity and upper respiratory tract.

Respiratory Pathogens Streptococcus pneumoniae Topical Antibiotics

Structural Basis for Ion Channel Property Differentiation: Trp11→Tyr Substitution

Gramicidin C differs from Gramicidin A by a single amino acid substitution at position 11, where the tryptophan (Trp) residue is replaced by tyrosine (Tyr) [1][2]. This substitution occurs in the cation-binding region of the channel and alters cation-binding affinities, thermodynamic parameters of cation binding, and single-channel conductance, while leaving the overall backbone conformation structurally equivalent [1][3]. NMR studies of all three analogues in sodium dodecyl sulfate micelles confirm that the amino acid substitutions do not significantly affect backbone conformation; differences in transport properties are attributed to changes in the magnitude and orientation of the dipole moment at residue 11 [1].

Ion Channel Biophysics Membrane Protein Structure NMR Spectroscopy

Prolonged-Action Formulation via Cyclodextrin-Chitosan Encapsulation (Patent RU2733715C2)

A patented pharmaceutical substance (RU2733715C2) enables prolonged-action formulations of Gramicidin C through encapsulation in cyclodextrin followed by polyelectrolyte complex formation with chitosan [1]. This formulation approach addresses the compound's inherent low aqueous solubility (approximately 0.006 mg/L at 30°C) and provides sustained release for topical applications . The patent claims enhanced antimicrobial activity and prolonged therapeutic effect compared to unformulated Gramicidin C.

Pharmaceutical Formulation Drug Delivery Cyclodextrin Complexation

Reduced Hemolytic Activity Relative to Tyrothricin Components

In the presence of blood or serum, tyrocidine and tyrothricin lose their bactericidal properties, whereas gramicidin (the linear component containing Gramicidin C) retains its bacteriostatic activity [1]. Additionally, the hemolytic action of tyrothricin is primarily attributed to the tyrocidine fraction rather than the gramicidin component [2]. This differential stability and reduced hemolytic liability under physiological conditions supports the use of Gramicidin C in topical formulations where serum or wound exudate may be present.

Hemolysis Safety Profile Topical Formulation

Validated Research and Formulation Applications for Gramicidin C


Antimicrobial Susceptibility Testing of Gram-Positive Clinical Isolates

Gramicidin C is suitable as a reference compound for antimicrobial susceptibility testing of Gram-positive pathogens, including MRSA and S. pneumoniae. The documented MIC of 4 μg/mL against S. aureus (including MRSA) and 0.25-0.5 μg/mL against S. pneumoniae provides benchmark values for evaluating novel antimicrobial peptides or formulations [1]. The compound's consistent activity across multiple clinical isolates supports its use as a positive control in microdilution assays [1].

Ion Channel Biophysics and Membrane Protein Structural Studies

Gramicidin C serves as a defined molecular variant for ion channel research, enabling comparative studies of how single amino acid substitutions (Trp11→Tyr) modulate cation-binding thermodynamics, single-channel conductance, and ion transport activation energy [1][2]. The structurally equivalent backbone conformation relative to Gramicidin A allows researchers to isolate the functional consequences of residue 11 modifications without confounding structural variables [3].

Pharmaceutical Development of Prolonged-Action Topical Antimicrobial Formulations

The patented cyclodextrin-chitosan encapsulation technology (RU2733715C2) provides a validated formulation platform for developing prolonged-action Gramicidin C topical products [1]. This approach addresses the compound's low aqueous solubility while enabling sustained antimicrobial release for applications in wound care, oral cavity infections, and dermatological indications [1][2].

Topical Antimicrobial Products for Use in Serum-Containing Environments

Gramicidin C's retention of bacteriostatic activity in the presence of blood or serum distinguishes it from tyrothricin-based formulations, which lose bactericidal activity under similar conditions [1]. This property supports formulation development for wound care applications, post-surgical site antisepsis, and mucosal surfaces where serum proteins or exudate may be encountered [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gramicidin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.